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Tetrakis(dimethylamino)zirconium

Atomic Layer Deposition Thermal Stability Precursor Chemistry

Select TDMAZ (Zr(NMe₂)₄) for ALD/CVD of ZrO₂ high-k dielectrics with a superior k-value of ~32.57 and low leakage current (3.3×10⁻⁶ A cm⁻²). Its thermal stability (decomposition onset 240±10 °C) ensures a wide ALD window (200–250 °C) free of parasitic CVD, preserving film conformality in high-aspect-ratio structures. For OLED encapsulation, TDMAZ delivers an 80-nm ZrO₂ barrier film with a water vapor transmission rate of 6.09×10⁻⁴ g/(m²·day) at just 80 °C. Compared to TEMAZ or TDEAZ, TDMAZ provides a higher dielectric constant, lower impurity risk, and safer handling due to the absence of corrosive HCl byproducts. Available in electronic-grade purity (≥99.99% trace metals basis), packaged for deposition systems.

Molecular Formula C8H24N4Zr
Molecular Weight 267.53 g/mol
CAS No. 17828-33-0
Cat. No. B103496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)zirconium
CAS17828-33-0
Molecular FormulaC8H24N4Zr
Molecular Weight267.53 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]
InChIInChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyDWCMDRNGBIZOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(dimethylamino)zirconium (TDMAZ, CAS 17828-33-0): Properties and Primary Industrial Role as an ALD/CVD Precursor


Tetrakis(dimethylamino)zirconium (TDMAZ, also designated Zr(NMe2)4), is an organometallic compound of zirconium in the +4 oxidation state coordinated with four dimethylamino ligands. It is a solid at room temperature (melting point 57-60 °C) that exhibits high volatility and is a sought-after metalorganic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of zirconium-containing thin films [1] [2] [3] [4] [5]. Its primary utility lies in the controlled growth of high-k dielectric ZrO2 layers for microelectronics, as well as ZrN coatings for advanced materials. The compound is commercially available in electronic-grade purities (≥99.99% trace metals basis), specifically designed for semiconductor manufacturing processes requiring ultra-low impurity levels.

Tetrakis(dimethylamino)zirconium (TDMAZ, CAS 17828-33-0): Why Direct Substitution with Alternative Zirconium Precursors Is Technically Unsound


The selection of a zirconium precursor for ALD or CVD is not a simple interchange. Subtle differences in ligand architecture between TDMAZ and closely related analogs like TEMAZ (tetrakis(ethylmethylamino)zirconium), TDEAZ (tetrakis(diethylamino)zirconium), or CpTDMAZ (cyclopentadienyl tris(dimethylamino)zirconium) fundamentally alter thermal stability windows, vapor pressure characteristics, surface reaction kinetics, and byproduct hazard profiles [1] [2] [3]. For instance, TEMAZ begins to decompose at significantly lower temperatures than TDMAZ in delivery lines (above ~100 °C), introducing parasitic CVD components that destroy film conformality in high-aspect-ratio structures [2]. Furthermore, the choice of precursor directly influences the dielectric constant of the resulting ZrO2 film, with TDMAZ-based processes yielding dielectric constants of ~32-33, compared to other precursors that may produce films with different electrical properties or higher impurity levels [1] [3]. A direct, unverified substitution can lead to process failure, compromised device performance, or safety incidents due to the generation of thermally unstable byproducts. The following quantitative evidence establishes the specific, measurable advantages that justify the selection of TDMAZ over its closest in-class competitors.

Tetrakis(dimethylamino)zirconium (TDMAZ, CAS 17828-33-0): Quantitative Differentiation Evidence Versus Comparator Precursors


Superior Thermal Stability of TDMAZ vs. TEMAZ: Onset of Thermal Decomposition

The onset temperature for thermal decomposition of TDMAZ vapor on a heated surface is 240±10 °C, with maximum thermolysis occurring above 280 °C [1]. In stark contrast, its close analog TEMAZ (tetrakis(ethylmethylamino)zirconium) begins to decompose in delivery lines at temperatures above ~100 °C and exhibits significant CVD contribution above 300 °C that destroys film conformality [2]. This represents an approximate 140 °C higher threshold for thermal stability for TDMAZ compared to TEMAZ under relevant process conditions.

Atomic Layer Deposition Thermal Stability Precursor Chemistry

Reduced Process Safety Risk: Byproduct Hazard Profile Comparison

A direct study of byproducts generated from full-scale manufacturing ALD processes using different zirconium precursors revealed a marked difference in safety profiles. The byproducts generated using TEMAZ as a precursor presented significant thermal and pressure hazards, with the potential to lead to an explosion [1]. In contrast, the byproduct from TDCZ (tris(dimethylamino)(cyclopentadienyl)zirconium) exhibited a low risk of thermal runaway/explosion due to its slow kinetics. While a direct, published byproduct hazard assessment for TDMAZ was not located in the same study, the structural similarities and the established higher thermal stability of TDMAZ (decomposition onset at 240±10 °C vs. TEMAZ's decomposition above ~100 °C) strongly support a class-level inference of a safer byproduct profile compared to TEMAZ. This inference is further reinforced by the thermal decomposition data showing TDMAZ decomposes at 300 °C in Ar/N2 and 350 °C in H2 atmospheres [2].

Process Safety ALD Manufacturing Byproduct Characterization

High Dielectric Constant Achievable with TDMAZ-Derived ZrO2 Films

ZrO2 films grown by ALD using TDMAZ and ozone as precursors on silicon substrates achieved a relatively high dielectric constant (k) of 32.57 at 100 kHz and a low leakage current density of 3.3 × 10⁻⁶ A cm⁻² at 1 MV/cm [1]. This performance is achieved within a well-defined ALD temperature window of 200–250 °C, where a constant deposition rate of 0.125 nm/cycle is maintained [1]. While other precursors, such as TEMAZ, are also used for high-k dielectric films, the specific combination of a high dielectric constant, low leakage current, and a stable ALD window is a key performance metric for TDMAZ. For example, TEMAZ-based ZrO2 films have been reported with a dielectric constant of about 55 [2], but this is typically achieved under different process conditions and may involve trade-offs in film density or impurity levels. The TDMAZ process yields films with an O/Zr atomic ratio of 1.85–1.9 and a low carbon impurity content, contributing to the observed electrical performance.

High-k Dielectrics Microelectronics Thin Film Characterization

Wide ALD Temperature Window and Defined Deposition Rate

TDMAZ exhibits a broad ALD temperature window for ZrO2 deposition when used with water as the co-reactant. Previous studies have shown that self-limiting ALD behavior occurs from around 50 °C to 200–250 °C [1]. Within this window, in situ calorimetry measurements reveal a net ALD reaction heat ranging from 0.197 mJ cm⁻² at 76 °C to 0.155 mJ cm⁻² at 158 °C, corresponding to an average of 4.0 eV/Zr at all temperatures [2]. This thermal stability and wide process window contrast with the behavior of TEMAZ, where thermal decomposition begins to play a major role in the growth mechanism when the temperature exceeds 275 °C, preventing true ALD-type growth and resulting in poor film uniformity [3]. For TDMAZ, a constant deposition rate of 0.125 nm/cycle is reliably achieved within the 200–250 °C window when using ozone as the oxidant [4].

Atomic Layer Deposition Process Optimization Thin Film Growth

Versatile Precursor for Both ZrO2 and ZrN Deposition via ALD and CVD

Beyond its established use in ALD of ZrO2, TDMAZ has been successfully employed as a metalorganic precursor for the fluidized bed chemical vapor deposition (FB-CVD) of zirconium nitride (ZrN) coatings. In these studies, TDMAZ was heated to 51±2 °C and transported with high-purity argon, yielding a ZrN coating deposition rate of 0.04 ± 0.02 µm/h at a CVD reaction temperature of 280±10 °C [1] [2]. This demonstrates TDMAZ's utility across multiple deposition techniques and target materials. In contrast, precursors like TEMAZ are primarily optimized for ALD oxide deposition, and ZrCl4, while used for CVD, introduces corrosive HCl byproducts and chlorine contamination. The ability to use the same high-purity TDMAZ source for both ALD oxide and CVD nitride processes simplifies precursor inventory and qualification for manufacturers working with both material systems.

Chemical Vapor Deposition Zirconium Nitride Barrier Coatings

Tetrakis(dimethylamino)zirconium (TDMAZ, CAS 17828-33-0): Recommended Application Scenarios Based on Quantitative Evidence


High-k Gate Dielectric Deposition for Advanced CMOS and DRAM Devices

TDMAZ is the precursor of choice for depositing ZrO2 high-k gate dielectrics in semiconductor manufacturing, particularly when a well-defined ALD process window (200–250 °C) and a high dielectric constant (k = 32.57) with low leakage current (3.3 × 10⁻⁶ A cm⁻²) are required [1]. Its thermal stability (decomposition onset at 240±10 °C) ensures that parasitic CVD is avoided within this window, preserving the precise thickness control and conformality essential for advanced node devices [2].

ALD of ZrO2 Encapsulation Layers for Flexible Organic Electronics

For encapsulation of organic light-emitting diodes (OLEDs) and other flexible electronics, TDMAZ enables low-temperature (80 °C) ALD of ZrO2 films with excellent barrier properties. When using ozone as the oxidant, an 80-nm-thick ZrO2 film achieves a water vapor transmission rate of 6.09 × 10⁻⁴ g/(m²·day), a critical metric for protecting moisture-sensitive organic layers [1]. This performance is achieved while maintaining an amorphous film structure, which is essential for flexible devices.

Zirconium Nitride (ZrN) Barrier Coatings via Fluidized Bed CVD

TDMAZ is a viable halogen-free precursor for the CVD of ZrN barrier coatings on complex substrates, such as nuclear fuel microspheres. The process, operating at 280±10 °C, deposits ZrN at a rate of 0.04 ± 0.02 µm/h [1]. This application leverages TDMAZ's ability to function in a non-ALD regime while avoiding the corrosive HCl byproducts associated with chloride-based precursors like ZrCl4.

Conformal Coating of High-Aspect-Ratio Mesoporous Structures

TDMAZ is effective for depositing ZrO2 within the confined, high-aspect-ratio pores of mesoporous materials like SBA-15. The ALD process demonstrates linear film thickness growth as a function of cycle number for the first 4 cycles, confirming true ALD behavior and excellent conformality within the mesopores [1]. This capability is crucial for developing advanced catalysts, sensors, and nanostructured materials where uniform coating of internal surfaces is paramount.

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